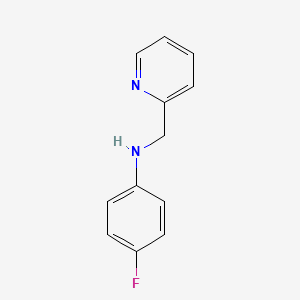

4-fluoro-N-(pyridin-2-ylmethyl)aniline

Description

Significance of Pyridine (B92270) and Aniline (B41778) Moieties in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of biologically active compounds and functional materials. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, properties that are crucial for molecular recognition at biological targets. Similarly, the aniline moiety, a benzene (B151609) ring bearing an amino group, is a fundamental building block in the synthesis of a wide array of dyes, polymers, and pharmaceuticals. rsc.org The amino group provides a site for further functionalization and can participate in hydrogen bonding, both as a donor and an acceptor. The combination of these two privileged scaffolds within a single molecule, as seen in the N-(Pyridin-2-ylmethyl)aniline framework, creates a bidentate ligand system capable of coordinating with metal ions, a property that has been exploited in the development of novel catalysts and materials. researchgate.net

Overview of N-Substituted Aniline Derivatives as Research Targets

N-substituted aniline derivatives represent a broad class of compounds that have been extensively investigated for their diverse chemical and biological activities. The substitution on the nitrogen atom allows for the fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its reactivity and interaction with other molecules. In medicinal chemistry, this class of compounds has been explored for a range of therapeutic applications, including as antimicrobial, and anticancer agents. The versatility of the N-substituted aniline scaffold makes it a valuable platform for the design and synthesis of new chemical entities with tailored properties.

Rationale for Investigating Fluoro-Substituted Pyridyl Aniline Systems

Detailed Research Findings

While detailed research findings specifically on the synthesis and characterization of 4-fluoro-N-(pyridin-2-ylmethyl)aniline are not extensively documented in publicly available literature, its role as a ligand in coordination chemistry has been reported. The compound is commercially available, indicating its utility as a building block in more complex molecular assemblies. scbt.com

The synthesis of N-(pyridin-2-ylmethyl)aniline derivatives can generally be achieved through the reductive amination of 2-pyridinecarboxaldehyde (B72084) with the corresponding aniline. It is plausible that this compound is synthesized via a similar route, reacting 2-pyridinecarboxaldehyde with 4-fluoroaniline (B128567).

The primary research application found for this compound is as a ligand in the formation of metal complexes. For instance, it has been used to synthesize a palladium(II) complex, dichloro-(4-fluoro-N-((pyridin-2-yl)methyl)aniline)-palladium(II). moldb.com The study of such complexes is crucial for understanding how the electronic properties of the ligand, modified by the fluorine atom, influence the catalytic activity and stability of the metal center.

Below are tables summarizing the known properties of this compound and its constituent parts.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 940365-99-1 | scbt.comnih.gov |

| Molecular Formula | C12H11FN2 | nih.gov |

| Molecular Weight | 202.23 g/mol | scbt.com |

| Predicted Density | 1.210±0.06 g/cm³ | nih.gov |

| Predicted Boiling Point | 316.3±27.0 °C | nih.gov |

Properties of Constituent Moieties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties | Source |

|---|---|---|---|---|---|

| Pyridine | 110-86-1 | C5H5N | 79.10 g/mol | Aromatic, basic, polar, hydrogen bond acceptor | |

| 4-Fluoroaniline | 371-40-4 | C6H6FN | 111.12 g/mol | Primary aromatic amine, precursor for pharmaceuticals and agrochemicals |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLAZFLOFFVANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 4-Fluoro-N-(pyridin-2-ylmethyl)aniline and Related Structures

Traditional methods for synthesizing the target compound and its analogues rely on fundamental organic reactions, primarily alkylation and reductive amination. Multi-step procedures starting from basic precursors are also common.

Alkylation Approaches

Direct alkylation is a straightforward approach for forming the crucial C-N bond in this compound. This method typically involves the reaction of 4-fluoroaniline (B128567) with a pyridinylmethyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the pyridinylmethyl halide, displacing the halide ion.

The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of solvent, temperature, and base can significantly influence the reaction's yield and purity. Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are frequently used.

A key precursor for this route, 2-bromo-6-chloromethylpyridine, can be synthesized from 2-bromo-6-hydroxymethylpyridine using reagents like thionyl chloride. mdpi.com However, careful control of reaction conditions is necessary to prevent over-conversion to byproducts like 2-chloro-6-(chloromethyl)pyridine. mdpi.com The use of 4-(chloromethyl)pyridine (B78701) hydrochloride is also prevalent in syntheses involving pyridinylmethyl moieties. pharmaffiliates.comsigmaaldrich.comsigmaaldrich.com

Table 1: Example of Alkylation Approach

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|

Reductive Amination Pathways

Reductive amination is a highly effective and widely used one-pot method for preparing secondary amines from primary amines and carbonyl compounds. thermofishersci.inresearchgate.net In the context of synthesizing this compound, this pathway involves the reaction of 4-fluoroaniline with pyridine-2-carbaldehyde.

The reaction proceeds in two main stages within the same pot:

Imine Formation: The primary amine (4-fluoroaniline) reacts with the aldehyde (pyridine-2-carbaldehyde) to form an intermediate imine (a Schiff base), with the elimination of a water molecule.

Reduction: The imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. Sodium triacetoxyborohydride is often preferred as it is a milder reagent and is particularly effective for the reductive amination of aldehydes, often providing higher yields and fewer side products. researchgate.net The process is attractive as it avoids the need to isolate the intermediate imine. thermofishersci.in The use of catalysts, such as a partially reduced Ru/ZrO₂, has been shown to be effective for the reductive amination of various biomass-derived aldehydes and ketones. nih.gov

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Borohydride (NaBH₄) | Common, cost-effective reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Historically used, but toxic. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, often gives high yields. researchgate.net |

| Pyridine-Borane Complex | Offers a mild and effective alternative to cyanoborohydride-based methods. |

Multi-Step Synthesis from Precursors

The synthesis of this compound can also be approached through multi-step sequences that build the molecule from more fundamental precursors. libretexts.org A common strategy involves the synthesis of the substituted aniline component first, followed by the attachment of the pyridinylmethyl group.

For instance, the synthesis of 4-fluoroaniline itself is a critical preliminary step. Industrial production often starts from 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas. chemicalbook.comyoutube.com Other methods for reducing the nitro group include using metallic iron in the presence of a weak acid or stannous chloride. youtube.com

Once 4-fluoroaniline is obtained, it can be reacted with pyridine-2-carbaldehyde via reductive amination or with 2-(chloromethyl)pyridine via alkylation as described previously. This multi-step approach allows for the synthesis of various analogues by modifying the starting materials at an early stage.

Advanced Synthetic Techniques

To improve upon traditional methods, advanced synthetic techniques are employed to enhance reaction rates, yields, and selectivity, while often reducing the environmental impact.

Catalytic Methods in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve transformations that are otherwise difficult or inefficient. While catalysts are used in established routes (e.g., hydrogenation), this section focuses on more advanced catalytic systems. For the synthesis of N-substituted anilines, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool, although they are more commonly used for forming aryl-N bonds directly.

In the context of aniline synthesis and modification, palladium-catalyzed reactions have been developed for selective C-H functionalization, allowing for the introduction of various groups onto the aniline ring under mild conditions. uva.nl For the specific C-N bond formation in the target molecule, catalytic "hydrogen-borrowing" strategies are also relevant. For example, a bimetallic PdCu-Fe₃O₄ nanoparticle catalyst has been used for the selective N-methylation of aniline with methanol (B129727), a process that could be adapted for coupling with other alcohols. researchgate.net The synthesis of pyridine (B92270) derivatives can also be achieved through gas-phase reactions over heterogeneous catalysts, such as those based on cadmium oxide on kaolin. semanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. nih.govorganic-chemistry.org

This technology can be applied to the established synthetic routes for this compound:

Alkylation: Microwave heating can speed up the nucleophilic substitution reaction between 4-fluoroaniline and 2-(chloromethyl)pyridine.

Reductive Amination: The formation of the imine intermediate can be significantly accelerated under microwave conditions.

Amide Formation: Direct amidation of acids or esters with anilines under microwave irradiation has been shown to be an efficient method for creating related structures. nih.gov

Microwave-assisted synthesis is particularly beneficial for high-throughput synthesis in medicinal chemistry and drug discovery. nih.gov Reactions can often be performed in polar solvents or even under solvent-free conditions, aligning with the principles of green chemistry. organic-chemistry.org For example, the synthesis of various pyridine and pyrazolopyridine derivatives has been successfully demonstrated using microwave irradiation, highlighting its broad applicability in heterocyclic chemistry. organic-chemistry.orgbohrium.com

Green Chemistry Approaches

Green chemistry principles are increasingly being integrated into the synthesis of nitrogen-containing heterocyclic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, improving atom economy, and reducing waste.

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Mechanochemical grinding is a prominent solvent-free technique that utilizes mechanical force to initiate chemical reactions. This method has been successfully applied to the synthesis of various N-substituted amines. rsc.org The process involves grinding reactants together, often in a ball mill, which can lead to shorter reaction times, milder conditions, and excellent product yields without the need for column chromatography. rsc.orgmdpi.com While a specific application to "this compound" is not detailed in the reviewed literature, the general applicability of this clean synthesis method for N-substituted amines suggests its potential. rsc.org

Another solvent-free approach involves microwave-assisted synthesis, which can accelerate reaction rates and improve yields. nih.gov This technique has been recognized as a valuable tool in green chemistry for synthesizing pyridine derivatives. nih.gov

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of N-alkylbenzamides, for instance, has been achieved in water using a surfactant to facilitate the reaction, demonstrating a green and mild route. rsc.org While direct synthesis of "this compound" in an aqueous medium is not explicitly documented, related reactions, such as the synthesis of propargylamines, have been explored under solvent-free conditions, which aligns with green chemistry principles. researchgate.net The use of water as a solvent in the synthesis of nitrogen-containing heterocycles is an active area of research.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Syntheses with high atom economy are inherently less wasteful. The direct reductive cross-coupling of nitroarenes to form N-substituted arylamines is an example of a more atom-economical route, as it circumvents the need for protection and deprotection steps common in traditional methods. rsc.org

Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides also showcases high atom economy and waste reduction. rsc.org This method avoids the use of solvents and halide-containing reagents, which contribute to waste streams. rsc.org These strategies, while not specifically detailed for "this compound," highlight viable pathways for developing more sustainable synthetic protocols for this and related compounds.

Mechanistic Investigations of Synthesis Reactions

The primary route for the synthesis of "this compound" and its analogs is reductive amination. This reaction typically involves the condensation of an amine (4-fluoroaniline) with an aldehyde (pyridine-2-carboxaldehyde) to form an imine intermediate, which is then reduced to the corresponding amine.

The mechanism of reductive amination has been a subject of interest, particularly with the advent of biocatalytic methods using imine reductases (IREDs). rsc.org These enzymes offer a highly selective and sustainable alternative to traditional chemical reductants. rsc.org The catalytic cycle involves the enzyme binding to both the imine and a reducing cofactor, typically NADPH or NADH, facilitating the stereoselective transfer of a hydride to the imine carbon.

In non-enzymatic reductive aminations, various reducing agents can be employed, each with its own mechanistic nuances. The choice of reducing agent can influence the reaction conditions and selectivity.

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of "this compound" and related compounds, several factors can be tuned.

In the context of reductive amination, the choice of solvent, temperature, and reducing agent are key variables. For instance, the synthesis of 1,3-oxazolidine derivatives using paraformaldehyde as a C1 source was optimized for temperature and catalyst, with SnCl2 showing high efficacy. researchgate.net

For pyridine derivatives, structure-activity relationship studies have driven the optimization of synthetic routes to improve biological activity. In one study, the introduction of a 2'-hydroxy group on a 4-aryl-pyridine scaffold led to a threefold increase in antagonist activity, necessitating the development of a novel, efficient synthesis to access these analogs. nih.gov

The table below summarizes optimization parameters for related syntheses, which could be applicable to "this compound".

| Reaction Type | Key Optimization Parameters | Outcome | Reference |

| N-methylation of anilines | Use of paraformaldehyde as C1 source | More environmentally friendly | researchgate.net |

| 4-Aryl-pyridine synthesis | Introduction of 2'-hydroxy group | 3-fold increase in biological activity | nih.gov |

| Reductive amination | Biocatalysis with IREDs | High selectivity and sustainability | rsc.org |

| N-alkylation | Mechanochemical grinding | Short reaction time, high yield, no chromatography | rsc.org |

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of "this compound" is important for exploring structure-activity relationships and developing new compounds with desired properties. A variety of derivatives have been synthesized, including those with different substituents on the aniline and pyridine rings.

For example, a series of palladium(II) complexes were synthesized with ligands derived from 4-methoxy-N-(pyridin-2-ylmethyl)aniline and its N-methylated counterpart. researchgate.net Another study describes the synthesis of iridium and rhodium complexes with para-substituted N-(pyridin-2-ylmethyl)aniline ligands, where the substituent is H, F, or OCH3. researchgate.net

The synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline has also been reported, showcasing a more complex derivative with multiple pyridine moieties. rsc.org Furthermore, a range of N- and/or 2-substituted 4-fluoroanilines have been prepared to investigate their chemical properties. researchgate.net

The following table provides examples of synthesized analogs and derivatives.

| Compound Name | Key Structural Feature | Synthetic Application/Study | Reference |

| 4-methoxy-N-(pyridin-2-ylmethyl)aniline | Methoxy (B1213986) group on aniline ring | Ligand for Pd(II) complexes | researchgate.net |

| 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline | N-methylation and methoxy group | Ligand for Pd(II) complexes | researchgate.net |

| [IrCp*(p-F-N-(pyridin-2-ylmethyl)aniline)Cl]PF6 | Iridium complex with fluoro-substituted aniline | Investigation of transfer hydrogenation | researchgate.net |

| 4-nitro-N-(pyridin-2-ylmethyl)aniline | Nitro group on aniline ring | Commercially available building block | sigmaaldrich.com |

| N,N,4-tris(pyridin-2-ylmethyl)aniline | Two additional pyridin-2-ylmethyl groups | Flexible, multimodal ligand for metal complexes | rsc.org |

| 4-Bromo-N-(pyridin-2-ylmethylidene)aniline | Bromo-substituted imine precursor | Precursor for Ni(II) complexes | researchgate.net |

| 4-fluoro-N-methyl-3-nitroaniline | N-methylation and nitro group on fluoroaniline (B8554772) | Synthetic intermediate | google.com |

Modifications on the Pyridine Ring

Modifications to the pyridine ring of this compound are typically achieved by utilizing substituted pyridine-2-carbaldehydes as starting materials. The synthesis of these precursors is a key step, often involving the oxidation of the corresponding methylpyridines. For instance, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized from the corresponding picoline derivatives through oxidation with selenium dioxide. This method allows for the introduction of a range of substituents onto the pyridine ring, which can then be carried through the subsequent condensation with 4-fluoroaniline.

Another approach involves the synthesis of pyridyl-substituted Schiff bases from pyridine-2-aldehyde and its derivatives with various aminophenol, aniline, and aminopyridine analogues. dergipark.org.tr These reactions are generally high-yielding and provide a versatile route to a library of compounds with diverse electronic and steric properties on the pyridine moiety. The resulting Schiff bases can then be reduced to the target N-(pyridin-2-ylmethyl)aniline derivatives.

The table below summarizes various substituted pyridine-2-carbaldehydes that can be used to synthesize analogs of this compound with modified pyridine rings.

| Starting Material (Substituted Pyridine) | Resulting Pyridine-2-carbaldehyde Derivative |

| 3-Nitro-2-picoline | 3-Nitropyridine-2-carbaldehyde |

| 5-Nitro-2-picoline | 5-Nitropyridine-2-carbaldehyde |

| 3-Nitro-2,4-lutidine | 3-Nitro-4-methylpyridine-2-carbaldehyde |

| 5-Nitro-2,4-lutidine | 5-Nitro-4-methylpyridine-2-carbaldehyde |

Substituent Effects on the Fluoroaniline Moiety

The electronic nature of substituents on the fluoroaniline ring plays a critical role in the synthesis and properties of this compound analogs. The reactivity of the aniline nitrogen is directly influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring.

Studies on the synthesis of various N- and/or 2-substituted 4-fluoroanilines have been conducted, providing a basis for understanding these effects. researchgate.net For example, the synthesis of N-arylpyrrolidines and N-arylpiperidines from aniline derivatives highlights the influence of substituents on the nucleophilicity of the amine. researchgate.net

In the context of forming the imine bond, a crucial step in one of the common synthetic routes, the nucleophilicity of the aniline nitrogen is paramount. Electron-donating groups, such as methoxy or methyl, increase the electron density on the nitrogen atom, thereby enhancing its reactivity towards the carbonyl group of pyridine-2-carbaldehyde. Conversely, electron-withdrawing groups, like nitro or cyano, decrease the nucleophilicity, which may necessitate harsher reaction conditions or the use of catalysts to achieve comparable yields.

The table below illustrates the expected impact of different substituents on the aniline moiety on the reactivity of the amine group.

| Substituent on Fluoroaniline Ring | Electronic Effect | Expected Impact on Amine Reactivity |

| -OCH3 (Methoxy) | Electron-donating | Increased nucleophilicity, faster reaction |

| -CH3 (Methyl) | Electron-donating | Increased nucleophilicity, faster reaction |

| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderately decreased nucleophilicity |

| -NO2 (Nitro) | Strong electron-withdrawing | Significantly decreased nucleophilicity, slower reaction |

Research on the electronic effects of substituents on anilines in other reactions, such as the 1,4-addition to trans-β-nitrostyrenes, further corroborates these principles. rsc.org

Linker Region Variations (e.g., Schiff Base Analogs)

A primary strategy for the synthesis of this compound involves the formation of a Schiff base intermediate, followed by its reduction. This two-step process offers a versatile method for creating variations in the linker region between the pyridine and fluoroaniline moieties.

The initial condensation reaction between pyridine-2-carbaldehyde and 4-fluoroaniline yields an imine, also known as a Schiff base. dergipark.org.tr This reaction is typically carried out by refluxing the reactants in an appropriate solvent, such as ethanol. dergipark.org.trchemijournal.com The formation of the C=N double bond is a key characteristic of this intermediate. chemijournal.com

The subsequent reduction of the imine to the corresponding amine can be achieved using various reducing agents. Sodium borohydride (NaBH4) is a commonly employed reagent for this transformation, often in the presence of a solid support like neutral alumina (B75360) under solvent-free conditions. This method is efficient and provides the desired N-(pyridin-2-ylmethyl)aniline derivative in high yield.

The synthesis of a novel pyridyl-based Schiff base and its coordination behavior has been explored, demonstrating the versatility of these intermediates. derpharmachemica.com The high reactivity of the Schiff base product allows for further chemical modifications if desired. derpharmachemica.com

The table below outlines the general synthetic scheme for this compound via a Schiff base intermediate.

| Step | Reactants | Product | Key Transformation |

| 1. Schiff Base Formation | Pyridine-2-carbaldehyde, 4-Fluoroaniline | N-(pyridin-2-ylmethylene)-4-fluoroaniline | Condensation reaction forming a C=N double bond |

| 2. Reduction | N-(pyridin-2-ylmethylene)-4-fluoroaniline, NaBH4 | This compound | Reduction of the C=N double bond to a C-N single bond |

This methodology allows for the synthesis of a wide array of analogs by simply varying the starting aldehyde and aniline components, providing a modular approach to this class of compounds.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity of atoms and the chemical environment of each nucleus within the molecule.

¹H NMR Spectral Analysis and Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 4-fluoro-N-(pyridin-2-ylmethyl)aniline would be expected to show distinct signals for the protons on the fluorophenyl ring, the pyridine (B92270) ring, and the methylene (B1212753) bridge.

The aromatic region of the spectrum would be complex due to the presence of two different aromatic rings. The protons on the 4-fluorophenyl ring would appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The protons on the pyridine ring would exhibit a more complex splitting pattern due to their distinct chemical and magnetic environments.

The methylene protons of the -CH₂- group connecting the aniline (B41778) and pyridine moieties would typically appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the adjacent nitrogen atom and the pyridine ring. The broad signal of the N-H proton would also be observable, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridinyl-H (ortho) | 8.5 - 8.6 | d | 4.0 - 5.0 |

| Pyridinyl-H (para) | 7.6 - 7.7 | t | 7.5 - 8.0 |

| Pyridinyl-H (meta) | 7.2 - 7.3 | d | 7.5 - 8.0 |

| Pyridinyl-H (meta') | 7.1 - 7.2 | t | 6.0 - 7.0 |

| Fluorophenyl-H (ortho to F) | 6.9 - 7.0 | t | 8.5 - 9.0 |

| Fluorophenyl-H (ortho to NH) | 6.6 - 6.7 | dd | 8.5 - 9.0, 4.5 - 5.0 |

| Methylene (-CH₂-) | 4.3 - 4.4 | s | - |

| Amine (N-H) | 4.5 - 5.5 | br s | - |

Note: This is a predicted table based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the carbon atoms of the fluorophenyl ring, the pyridine ring, and the methylene bridge. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JC-F), resulting in a doublet. The chemical shifts of the aromatic carbons would be influenced by the substituents on each ring. The methylene carbon would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C (ipso, attached to F) | 155 - 158 (d, ¹JC-F ≈ 235-245 Hz) |

| C (ipso, attached to N) | 144 - 146 |

| C (pyridinyl, ortho) | 148 - 150 |

| C (pyridinyl, para) | 136 - 138 |

| C (pyridinyl, ipso) | 157 - 159 |

| C (pyridinyl, meta) | 121 - 123 |

| C (pyridinyl, meta') | 122 - 124 |

| C (fluorophenyl, ortho to F) | 115 - 117 (d, ²JC-F ≈ 20-25 Hz) |

| C (fluorophenyl, ortho to NH) | 114 - 116 |

| Methylene (-CH₂-) | 48 - 50 |

Note: This is a predicted table based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring and between the coupled protons on the fluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the previously assigned proton signals. For example, the methylene proton signal would correlate with the methylene carbon signal.

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used to probe the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would be split by coupling to the ortho-protons on the fluorophenyl ring, typically resulting in a triplet of triplets or a more complex multiplet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₂H₁₁FN₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁FN₂ |

| Calculated Exact Mass | 202.0906 |

| Measured Exact Mass (Hypothetical) | 202.0908 |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

Note: The measured exact mass is a hypothetical value for illustrative purposes. A very close match between the calculated and measured exact masses would confirm the molecular formula of the compound.

Fragmentation Pattern Analysis

The mass spectrometry fragmentation of this compound is dictated by the stability of the resulting fragments. Under electron ionization (EI), the molecular ion ([M]•+) is expected to undergo characteristic cleavages, primarily at the benzylic C-N bond, which is the weakest linkage in the central chain.

The primary fragmentation pathway involves the cleavage of the bond between the methylene carbon and the aniline nitrogen. This heterolytic cleavage can result in two stable, charged fragments.

Pathway A: This pathway leads to the formation of the pyridin-2-ylmethyl cation. This fragment can rearrange to the highly stable tropylium-like pyridinium cation, which is commonly observed as the base peak in the mass spectra of similar compounds.

Pathway B: This pathway involves the formation of the 4-fluoroaniline (B128567) radical cation.

Further fragmentation can occur from these primary ions. The pyridinium cation is relatively stable and may not fragment extensively. The 4-fluoroaniline radical cation can undergo subsequent fragmentation, such as the loss of a hydrogen cyanide (HCN) molecule from the ring. The study of related N-(substituted-benzyl)anilines shows that the tendency for charge to remain on a specific moiety after fragmentation is influenced by the electronic nature of the substituents. researchgate.net The fragmentation patterns of analogous compounds, such as ketamine analogues which also feature a substituted amine connected to an aromatic ring, often involve α-cleavage as a primary pathway. nih.gov

A summary of the predicted major fragments is presented in the table below.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| Pyridin-2-ylmethyl Cation | [C₆H₆N]⁺ | 92 | α-cleavage of the C-N bond |

| 4-fluoroaniline Radical Cation | [C₆H₅FN]•⁺ | 111 | α-cleavage of the C-N bond |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Loss of nitrile radical from aniline fragment sapub.org |

| Cyclobutadiene Cation | [C₄H₃]⁺ | 51 | Loss of acetylene from phenyl cation sapub.org |

Infrared (IR) Spectroscopy and Vibrational Analysis

The infrared spectrum of this compound provides significant information about its molecular structure and the vibrational modes of its functional groups. The assignments of the vibrational frequencies can be made by comparing the spectrum with those of related molecules such as 4-fluoroaniline, aniline, and pyridine derivatives. tsijournals.commaterialsciencejournal.org

Key vibrational modes include:

N-H Stretching: A characteristic sharp band is expected in the region of 3400-3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretching: Multiple weak to medium bands are anticipated above 3000 cm⁻¹ due to the C-H stretching vibrations of the fluorophenyl and pyridine rings.

Aliphatic C-H Stretching: Bands corresponding to the asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) group are expected in the 2950-2850 cm⁻¹ range.

Aromatic Ring Stretching: Strong bands in the 1610-1450 cm⁻¹ region are assigned to the C=C and C=N stretching vibrations within the aromatic rings. nih.gov

N-H Bending: The in-plane bending (scissoring) vibration of the N-H group typically appears around 1550-1500 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected around 1340-1260 cm⁻¹. materialsciencejournal.org

C-F Stretching: A strong, characteristic band due to the C-F stretching vibration on the fluorophenyl ring is expected in the 1250-1100 cm⁻¹ region. tsijournals.com

Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region arise from the C-H out-of-plane bending vibrations of the substituted aromatic rings, which are indicative of the substitution pattern.

The vibrational assignments are summarized in the following table.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3400 - 3300 | Secondary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Fluorophenyl Rings |

| Aliphatic C-H Stretch | 2950 - 2850 | Methylene Bridge |

| C=C and C=N Ring Stretch | 1610 - 1450 | Pyridine & Fluorophenyl Rings |

| N-H Bend | 1550 - 1500 | Secondary Amine |

| C-N Stretch | 1340 - 1260 | Aryl-Amine |

| C-F Stretch | 1250 - 1100 | Fluoro-Aromatic |

| Aromatic C-H OOP Bend | 900 - 675 | Pyridine & Fluorophenyl Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions occurring within the ultraviolet (UV) region. These absorptions are due to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. libretexts.org The chromophores present in the molecule—the 4-fluorophenyl group and the pyridine ring—are responsible for these electronic transitions.

The expected transitions are primarily of two types:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of the aromatic systems in the molecule and typically result in strong absorption bands. The fluorophenyl and pyridine rings both contribute to these absorptions. youtube.com

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. libretexts.org These transitions are generally of lower energy and intensity compared to π → π* transitions.

| Type of Electronic Transition | Involved Orbitals | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | Pyridine and Fluorophenyl Rings | High Energy (Shorter λ) | Strong |

| n → π | n (non-bonding) → π (antibonding) | N atoms in Amine and Pyridine | Lower Energy (Longer λ) | Weak |

X-Ray Crystallography

While a specific crystal structure for this compound is not available, its solid-state molecular structure can be reliably inferred from the X-ray crystallographic data of closely related compounds, such as complexes of 4-bromo-N-(pyridin-2-ylmethylidene)aniline and 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. researchgate.netresearchgate.net

The molecule is expected to be non-planar. A significant dihedral angle will exist between the plane of the 4-fluorophenyl ring and the pyridine ring. In analogous structures, this twist is a common feature, with dihedral angles often ranging from 45° to 75°. researchgate.netnih.gov This twisted conformation arises from steric hindrance between the ortho-hydrogen of the pyridine ring and the hydrogen on the bridging amine.

The bond lengths and angles within the aromatic rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms. The C-N-C bond angle at the secondary amine bridge would be approximately 120°, reflecting its sp² character. The C-F bond length is anticipated to be around 1.35 Å.

| Parameter | Expected Value | Basis of Estimation |

| C-C (aromatic) Bond Length | ~1.39 Å | Standard aromatic C-C bonds |

| C-N (pyridine) Bond Length | ~1.34 Å | Standard aromatic C-N bonds in pyridine |

| C-N (aniline) Bond Length | ~1.40 Å | Analogous aniline structures |

| C-F Bond Length | ~1.35 Å | Typical aryl-fluoride bond length |

| Dihedral Angle (Phenyl-Pyridine) | 45° - 75° | Steric hindrance, data from analogous structures researchgate.netnih.gov |

| C-N-C (amine bridge) Angle | ~120° | sp² hybridization of nitrogen |

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that define the three-dimensional supramolecular architecture.

N-H···N Hydrogen Bonding: The most significant intermolecular interaction is predicted to be a classical hydrogen bond between the amine proton (N-H) of one molecule and the lone pair of the pyridine nitrogen atom of an adjacent molecule. This type of interaction is frequently observed in related crystal structures, leading to the formation of dimers or infinite chains. nih.gov The expected N···N distance for such a hydrogen bond would be in the range of 2.9-3.2 Å.

π-π Stacking: The presence of two aromatic rings (fluorophenyl and pyridine) facilitates π-π stacking interactions between parallel-displaced rings of neighboring molecules. These interactions, characterized by interplanar distances of approximately 3.4-3.8 Å, contribute significantly to the stabilization of the crystal lattice. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Effect on Packing |

| Hydrogen Bonding | N-H (amine) | N (pyridine) | D···A distance: 2.9 - 3.2 Å | Forms dimers or 1D chains |

| π-π Stacking | Fluorophenyl / Pyridine Ring | Fluorophenyl / Pyridine Ring | Interplanar distance: 3.4 - 3.8 Å | Stabilizes layered structures |

| C-H···F Bonding | C-H (aromatic/aliphatic) | F | H···F distance: ~2.4 Å | Links primary structural motifs |

| C-H···π Interactions | C-H (aromatic/aliphatic) | π-system of aromatic ring | H···centroid distance: ~2.7 Å | Cross-linking of layers/chains |

In the crystalline state, this compound is expected to adopt a specific, low-energy conformation that is influenced by both intramolecular steric effects and intermolecular packing forces. As established from related structures, the molecule will exhibit a twisted conformation, with the fluorophenyl and pyridine rings oriented at a significant dihedral angle to each other to minimize steric repulsion. researchgate.net

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are fundamental in the analytical chemistry of pharmaceutical compounds for separating, identifying, and quantifying individual components within a mixture. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) serve as powerful tools for purity assessment and detailed analysis. These methods offer high resolution and sensitivity, which are crucial for detecting and identifying any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer, it provides a robust method for the separation and structural elucidation of analytes. While specific GC-MS studies on this compound are not extensively documented, a suitable method can be developed based on established protocols for related aniline and pyridine derivatives. The polar nature of aromatic amines can sometimes present challenges in GC analysis, but these can often be overcome with appropriate column selection and derivatization if necessary. nih.gov

A hypothetical GC-MS method for the analysis of this compound would involve optimizing several key parameters to achieve efficient separation and sensitive detection. The choice of a suitable capillary column is critical; a mid-polarity column, such as one coated with 5% phenyl-methylpolysiloxane, would be a logical starting point due to its versatility in analyzing a wide range of aromatic compounds. mdpi.com

The temperature program would need to be carefully controlled to ensure the elution of the target compound and potential impurities as sharp, symmetrical peaks. An initial oven temperature held for a short period, followed by a steady ramp up to a final temperature, would facilitate the separation of compounds with different boiling points. nih.gov The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. nih.gov

Mass spectrometric detection would be performed in electron ionization (EI) mode, which typically provides reproducible fragmentation patterns useful for library matching and structural confirmation. The mass spectrum of this compound would be expected to show a prominent molecular ion peak, along with characteristic fragment ions corresponding to the cleavage of the bond between the methylene group and the aniline nitrogen, as well as fragments representing the pyridine and fluorophenyl moieties. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for the target analyte and any known impurities. nih.gov

Table 1: Postulated GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injection Volume | 1 µL (splitless mode) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 120 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-500 |

| Solvent Delay | ~3 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography is a highly versatile technique that is particularly well-suited for the analysis of compounds that are non-volatile or thermally labile. The coupling of LC with mass spectrometry provides a powerful analytical tool for the separation, identification, and quantification of a wide range of organic molecules, including fluorinated aromatic amines. chromatographyonline.comresearchgate.net LC-MS is frequently employed for the purity analysis of compound libraries and in metabolic studies.

For the purity assessment of this compound, a reversed-phase HPLC method would be the most common approach. A C18 column is often the stationary phase of choice for the separation of moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous component (such as water with a small amount of acid, like formic acid, to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components with good resolution. nih.gov

The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, would be operated in positive ion mode, as the basic nitrogen atoms in the pyridine and aniline moieties are readily protonated. The resulting mass spectrum would show a strong signal for the protonated molecule [M+H]⁺. For more detailed structural information and to confirm the identity of impurities, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of product ions, which can help in elucidating the structure of the parent molecule and its metabolites or degradation products.

High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap or time-of-flight (TOF) analyzer, can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments, further aiding in the confident identification of the compound and its impurities. researchgate.net

Table 2: Representative LC-MS Parameters for Purity Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 100 mm x 2.1 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Mode | Full Scan |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Source Temperature | 150 °C |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the quantum mechanical properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of this size. chemrxiv.orgscispace.com Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately describe the electronic structure. pastic.gov.pkijcce.ac.ir

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. arxiv.org For 4-fluoro-N-(pyridin-2-ylmethyl)aniline, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

The resulting structure reveals key geometric parameters. The planarity of the aniline (B41778) and pyridine (B92270) rings is a significant feature. However, the molecule as a whole is non-planar due to the methylene (B1212753) bridge (-CH2-). A critical parameter is the dihedral angle between the plane of the fluorinated aniline ring and the pyridine ring. In structurally similar N-benzylidene aniline derivatives, this angle can vary, indicating a twisted conformation. researchgate.net Theoretical calculations for related molecules have shown that optimized bond lengths and angles generally align well with experimental data obtained from techniques like X-ray crystallography. scispace.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Molecule Analogous to this compound

This table presents typical bond length and angle values derived from DFT (B3LYP) calculations on structurally similar aniline and pyridine derivatives.

| Parameter | Typical Calculated Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| N-C (aniline) Bond Length | ~1.40 Å |

| N-CH2 Bond Length | ~1.45 Å |

| C-N-C Bond Angle | ~120° |

| Aniline-Pyridine Dihedral Angle | 15° - 30° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. pastic.gov.pkirjweb.com A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluoroaniline (B128567) moiety, which acts as the primary electron donor. Conversely, the LUMO is typically centered on the electron-deficient pyridine ring, which serves as the electron acceptor. This distribution facilitates intramolecular charge transfer upon electronic excitation. DFT calculations for similar fluoroaniline (B8554772) and pyridine derivatives show HOMO-LUMO gaps typically in the range of 4.0 to 5.3 eV. thaiscience.info

Table 2: Calculated Frontier Orbital Energies and Related Parameters for Fluoroaniline Analogues

Data calculated using DFT B3LYP/6-311G(d,p) for p-fluoroaniline and similar compounds.

| Parameter | Representative Value (eV) |

|---|---|

| EHOMO | -5.71 |

| ELUMO | -0.48 |

| HOMO-LUMO Gap (ΔE) | 5.23 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule, highlighting regions that are electron-rich or electron-poor. deeporigin.comuni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic or nucleophilic attack. chemrxiv.org

In an MEP map of this compound, distinct regions of electrostatic potential are expected. researchgate.net

Negative Potential (Red/Yellow): These electron-rich areas are typically located around the most electronegative atoms. The nitrogen atom of the pyridine ring and the fluorine atom on the aniline ring would exhibit strong negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Positive Potential (Blue): These electron-poor regions are generally found around hydrogen atoms, particularly the amine proton (N-H) and the aromatic protons, indicating sites for nucleophilic attack.

Neutral Potential (Green): The carbon-rich aromatic rings and the methylene bridge would show intermediate potential.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. wikipedia.org This analysis helps in understanding the electrostatic nature and reactivity of different atoms in the compound. researchgate.net

Table 3: Representative Mulliken Atomic Charges for Key Atoms

Charges are hypothetical values based on DFT calculations of analogous fluoroaniline and pyridine structures.

| Atom | Typical Mulliken Charge (e) |

|---|---|

| Fluorine (F) | -0.35 to -0.45 |

| Nitrogen (Aniline) | -0.70 to -0.80 |

| Nitrogen (Pyridine) | -0.50 to -0.60 |

| Carbon bonded to F | +0.20 to +0.30 |

| Methylene Carbon (-CH2-) | -0.25 to -0.35 |

| Amine Hydrogen (-NH-) | +0.30 to +0.40 |

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.netsemanticscholar.org

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed to predict an IR spectrum. mdpi.com For this compound, characteristic vibrational modes would include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), C=C and C=N ring stretching (1400-1600 cm⁻¹), and C-F stretching (around 1200-1250 cm⁻¹). Comparing these calculated frequencies with experimental spectra helps in the complete assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.com For this molecule, aromatic protons on the fluoroaniline and pyridine rings would be expected in the range of 6.5-8.5 ppm. The methylene bridge protons would likely appear as a singlet around 4.0-4.5 ppm, and the amine proton signal would be a broader peak. These theoretical predictions are crucial for interpreting experimental NMR data and confirming the compound's structure. researchgate.netjmaterenvironsci.com

Molecular Dynamics (MD) Simulations

While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent interactions, and transport properties.

For this compound, MD simulations could be employed to:

Investigate its conformational flexibility, particularly the rotation around the C-N and C-C single bonds of the methylene bridge.

Analyze its solvation properties by simulating the molecule in different solvents (e.g., water, ethanol) to understand how solvent molecules arrange around it and to calculate properties like the radial distribution function.

Study its interactions with biological macromolecules, such as proteins or DNA, by simulating the compound within a binding site to explore its binding stability and interaction patterns.

MD simulations on related pyridine-based compounds have been used to understand their structural and transport properties, demonstrating the utility of this technique for gaining a deeper understanding of molecular behavior in a dynamic environment. rsc.orgresearchgate.net

Conformational Dynamics Studies

Conformational dynamics studies are fundamental to understanding the three-dimensional shapes a molecule can adopt and the energetic favorability of these different arrangements. These conformations, or conformers, can significantly influence a molecule's physical properties and its ability to interact with biological targets.

Currently, specific studies detailing the conformational analysis of this compound are not readily found in scientific literature. Such a study would typically involve computational methods like molecular mechanics or quantum mechanics to rotate the single bonds within the molecule—specifically the bonds connecting the aniline nitrogen to the phenyl ring and the methylene bridge—to identify stable, low-energy conformers. The resulting potential energy surface would highlight the most probable shapes of the molecule in different environments.

Ligand-Target Interaction Dynamics

Understanding how a molecule like this compound moves and interacts with a biological target over time is the domain of ligand-target interaction dynamics, often studied using molecular dynamics (MD) simulations. These simulations can reveal the stability of binding poses, the key intermolecular interactions, and the influence of solvent molecules.

As with conformational dynamics, specific MD simulation studies for this compound are not prominently available. A hypothetical MD study would involve placing the molecule in a simulated active site of a protein and observing its behavior over nanoseconds or longer. This would provide a dynamic picture of the binding process, which is a significant advancement over the static view offered by molecular docking.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Prediction of Binding Modes with Biological Targets

While general molecular docking studies have been performed on aniline and pyridine derivatives, specific research predicting the binding modes of this compound with particular biological targets is not extensively reported. Such a study would involve using a docking algorithm to fit the molecule into the binding site of a protein of interest. The output would be a set of possible binding poses, ranked by a scoring function. These poses would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Scoring Functions for Binding Affinity Estimation

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. They are crucial for ranking different ligands and predicting their potential efficacy. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.

The application of specific scoring functions to estimate the binding affinity of this compound would be a component of a molecular docking study. The choice of scoring function can significantly impact the results, and often, a consensus of multiple scoring functions is used to improve the reliability of the predictions. Without specific docking studies on this compound, a detailed table of scoring function estimations cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Derivation of Molecular Descriptors

The foundation of any QSAR or QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

For this compound, a variety of molecular descriptors could be calculated using specialized software. These descriptors would be the independent variables in a subsequent QSAR or QSPR analysis. A table of potential molecular descriptors that could be derived for this compound is presented below.

| Descriptor Type | Examples of Descriptors |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity |

Without a specific QSAR or QSPR study on a series of analogs of this compound, it is not possible to present a derived model or its statistical validation.

Development of Predictive Models for Biological Activity

Predictive models for the biological activity of this compound and its analogs can be developed using Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.netelsevierpure.comnih.gov These models are built on the principle that the biological activity of a compound is a function of its molecular structure.

The development of a robust QSAR model for a series of compounds that includes this compound would typically involve the following steps:

Data Set Compilation : A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values against a specific target) is collected. This dataset would ideally include this compound and its derivatives with variations in substituents on both the aniline and pyridine rings.

Descriptor Calculation : A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests, are used to build a mathematical model that links the calculated descriptors to the biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

For instance, a 3D-QSAR study on N-(pyridin-4-ylmethyl)aniline derivatives, which are structural isomers of the compound of interest, has been successfully used to develop predictive models for their biological activity as KDR inhibitors. iitkgp.ac.in A similar approach could be applied to this compound to guide the design of new analogs with potentially enhanced activity. The insights gained from the QSAR model can help in identifying the key structural features that are crucial for the desired biological effect.

An illustrative example of the type of data used in building a QSAR model is presented in Table 1. This table shows a hypothetical set of analogs of this compound with their experimental biological activities and a few calculated molecular descriptors.

| Compound | Substituent (R) | Experimental IC50 (nM) | LogP | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 1 | H | 150 | 2.5 | 202.23 | 41.5 |

| 2 | 4-Cl | 85 | 3.2 | 236.67 | 41.5 |

| 3 | 4-OCH3 | 210 | 2.3 | 232.26 | 50.7 |

| 4 | 3-NO2 | 55 | 2.8 | 247.23 | 87.3 |

Prediction of Theoretical Pharmacokinetic and Pharmacodynamic Properties (in silico ADMET)

In addition to predicting biological activity, computational models are extensively used to forecast the pharmacokinetic and pharmacodynamic properties of drug candidates. This is often referred to as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. mdpi.comresearchgate.netfrontiersin.org Early assessment of these properties is crucial for avoiding late-stage failures in drug development.

Theoretical models for ADME properties are typically based on a compound's physicochemical characteristics, such as its lipophilicity (LogP), solubility, molecular size, and hydrogen bonding capacity. Various software platforms and web-based tools are available to predict these properties for a given chemical structure like this compound.

Absorption : Intestinal absorption is a key factor for orally administered drugs. In silico models can predict parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. frontiersin.org These models often rely on descriptors such as the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA).

Distribution : The distribution of a drug within the body is influenced by its ability to cross biological membranes and bind to plasma proteins. Predictive models can estimate parameters like the blood-brain barrier (BBB) permeability and plasma protein binding (PPB).

Metabolism : In silico tools can predict the sites of metabolism on a molecule by identifying the atoms most susceptible to enzymatic reactions, primarily by cytochrome P450 enzymes. This can help in anticipating the metabolic stability of the compound and identifying potential metabolites.

Excretion : While direct prediction of excretion pathways is complex, models can provide indications of renal clearance based on the compound's properties.

Table 2 provides a set of hypothetical in silico ADMET predictions for this compound, illustrating the type of information that can be generated.

| ADMET Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High absorption from the gut |

| Caco-2 Permeability (nm/s) | High | Likely to be well-absorbed |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the brain |

| Plasma Protein Binding (%) | ~ 85% | Moderate binding to plasma proteins |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

Oral bioavailability is a critical parameter that determines the fraction of an orally administered drug that reaches the systemic circulation. nih.govresearchgate.net In silico models for predicting oral bioavailability integrate various predicted ADME properties. These models can be simple, rule-based systems like Lipinski's Rule of Five, or more complex quantitative models.

Lipinski's Rule of Five provides a set of guidelines to assess the druglikeness and potential for good oral bioavailability of a compound. The rules are:

Molecular weight ≤ 500 Da

LogP ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

For this compound, these parameters can be calculated to provide an initial assessment of its potential for good oral bioavailability. More sophisticated models would use a combination of calculated descriptors to provide a quantitative prediction of the percentage of bioavailability.

Table 3 presents the calculated properties of this compound in the context of Lipinski's Rule of Five, along with a hypothetical predicted oral bioavailability.

| Property | Value for this compound | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 202.23 g/mol | Yes (≤ 500) |

| LogP (calculated) | 2.5 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Predicted Oral Bioavailability (%) | Good | Likely to be well-absorbed and bioavailable |

Investigation of Biological and Mechanistic Pathways Preclinical Focus

Enzyme and Receptor Interaction Studies

Comprehensive searches for in vitro or in silico studies on the interaction of 4-fluoro-N-(pyridin-2-ylmethyl)aniline with specific biological targets yielded no results.

No data is available in the scientific literature regarding the specific enzyme inhibition mechanisms of this compound. There are no published assays or computational studies that have investigated its potential to inhibit any specific enzymes.

There is no available research on the receptor binding and modulation mechanisms of this compound. No studies were found that explored its affinity for any biological receptors or its potential agonistic or antagonistic effects.

Identification of Biological Targets

In the context of preclinical research, the N-(pyridin-ylmethyl)aniline scaffold and its derivatives have been investigated as inhibitors of several key biological targets. One of the primary targets identified for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). iitkgp.ac.in VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. iitkgp.ac.in The design of N-(pyridin-4-ylmethyl)aniline derivatives has been specifically aimed at achieving potent inhibition of KDR, highlighting it as a promising target for developing novel anticancer agents. iitkgp.ac.in

Another set of identified targets are the human Equilibrative Nucleoside Transporters, specifically ENT1 and ENT2. polyu.edu.hk These transporters are vital for nucleoside salvage pathways and for regulating adenosine (B11128) levels, which affects various physiological functions. polyu.edu.hk Analogues of this compound containing a fluorophenyl moiety have been studied as novel inhibitors of these transporters, with some showing selectivity for ENT2 over ENT1. polyu.edu.hk

Additionally, related structures have been examined for their interaction with other biological molecules. For instance, the isomer N-(pyridin-3-ylmethyl)aniline is known to interact with inorganic pyrophosphatase. drugbank.com The ability of the core N-(pyridin-2-ylmethyl)aniline structure to form complexes with metal ions like copper(II) and nickel(II) also suggests a potential for interaction with metalloenzymes or interference with biological processes involving metal ions. researchgate.netresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis

Influence of Fluorine Substitution on Activity and Selectivity

The presence and position of the fluorine atom on the aniline (B41778) ring are critical determinants of the compound's biological activity. In medicinal chemistry, fluorine substitution is a widely used strategy to enhance biological activity, metabolic stability, and permeability. nih.gov The introduction of fluorine can significantly alter the electronic properties of the molecule. sci-hub.box For instance, fluorine's strong electron-withdrawing nature lowers the basicity (pKa) of the adjacent aniline amine, which can influence its interaction with biological targets. sci-hub.box

In studies of similar bioactive scaffolds, a 4-fluoro substitution on a phenyl ring has been shown to be highly potent. nih.gov For example, in one series of antimalarial compounds, the analogue with a 4-fluoro group was the most active, demonstrating significantly higher potency than derivatives with the fluorine at the 2-position. nih.gov Research on ENT inhibitors has also established that a halogen substitute on the fluorophenyl moiety is essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This underscores the strategic importance of the fluorine atom for the molecule's bioactivity.

Role of Pyridine (B92270) Nitrogen and Aniline Amine in Biological Interaction

The nitrogen atoms within the pyridine ring and the aniline amine linker are fundamental to the molecule's ability to interact with biological systems. The pyridine ring is a common heterocyclic structure in FDA-approved drugs and serves as a key scaffold for biologically active molecules due to its diverse interaction capabilities. mdpi.com

Both the pyridine nitrogen and the secondary amine of the aniline group can act as hydrogen bond acceptors and donors, facilitating binding to protein targets. Their ability to engage in coordination chemistry is also a key aspect of their biological interaction. Studies have shown that N-(pyridin-2-ylmethyl)aniline and its derivatives can act as N,N'-bidentate ligands, forming stable complexes with metal ions such as copper(II) and nickel(II). researchgate.netresearchgate.netnih.gov This chelating property suggests potential interactions with metalloproteins or other biological systems where metal coordination is crucial.

Effect of Structural Modifications on Efficacy and Potency

Modifying the core structure of this compound has profound effects on its efficacy and potency. Structure-activity relationship studies on related compounds provide insight into how specific alterations can tune the biological activity.

For instance, changing the substituent on the phenyl ring from a 4-fluoro group to a 4-trifluoromethyl group has been shown to improve metabolic stability in a related series of compounds. nih.gov In the development of ENT inhibitors, replacing a larger naphthalene (B1677914) moiety with a smaller benzene (B151609) ring completely abolished the inhibitory effects on ENT1 and ENT2. polyu.edu.hk However, the activity could be restored by adding specific substituents to this benzene ring. The addition of a methyl group at the meta position or an ethyl group at the para position regained inhibitory activity against both ENT1 and ENT2, demonstrating high sensitivity to the nature and position of the substituent. polyu.edu.hk

These findings illustrate that even subtle changes to the molecular scaffold can lead to significant variations in biological outcomes, a principle that is central to the process of lead optimization in drug discovery. nih.gov

Table 1: Summary of Structure-Activity Relationship Findings

| Structural Moiety | Modification | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| Aniline Ring | Substitution with 4-Fluoro group | High potency observed in related series. nih.gov Essential for inhibitory effects on ENT1/ENT2. polyu.edu.hk | nih.gov, polyu.edu.hk |

| Aniline Ring | Substitution with 2-Fluoro group | Remarkably diminished potency compared to 4-fluoro analogue in a related series. nih.gov | nih.gov |

| Aniline Ring | Substitution with 4-Trifluoromethyl group | Better metabolic stability compared to 4-fluoro analogue in a related series. nih.gov | nih.gov |

| Core Scaffold | Replacement of a larger aromatic system (naphthalene) with a smaller one (benzene) | Abolished inhibitory effects on ENT1 and ENT2. polyu.edu.hk | polyu.edu.hk |

| Modified Benzene Ring | Addition of methyl or ethyl groups | Restored inhibitory activity on ENT1 and ENT2. polyu.edu.hk | polyu.edu.hk |

Ligand Design and Rational Drug Discovery Principles (Preclinical)

The N-(pyridin-ylmethyl)aniline framework serves as a valuable scaffold in rational drug discovery. Its synthetic tractability and the clear structure-activity relationships associated with its derivatives make it an excellent candidate for computational and medicinal chemistry approaches to design novel therapeutic agents.

Scaffold Optimization for Enhanced Bioactivity

The principles of rational drug design have been applied to optimize the N-(pyridin-ylmethyl)aniline scaffold for enhanced bioactivity against specific targets like KDR. iitkgp.ac.in A typical workflow involves computational methods to predict and improve the potency of new compounds. iitkgp.ac.in